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Compound of Interest

Compound Name: Z-D-tyrosine

Cat. No.: B15598380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of N-

Carbobenzyloxy-D-tyrosine (Z-D-tyrosine), a key building block in peptide synthesis and drug

discovery. The following sections detail procedures for modifying the phenolic hydroxyl group

and the carboxylic acid of Z-D-tyrosine, presenting quantitative data in structured tables and

visualizing workflows and signaling pathways using the DOT language for Graphviz.

Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of Z-D-tyrosine is a versatile handle for introducing a variety of

functional groups, including alkyl, acyl, and sulfate moieties. These modifications can modulate

the pharmacological properties of tyrosine-containing peptides and small molecules, such as

their binding affinity, metabolic stability, and pharmacokinetic profile.

O-Alkylation (Ether Synthesis)
O-alkylation of the phenolic hydroxyl group can be achieved through various methods,

including the Williamson ether synthesis and the Mitsunobu reaction.

This classic method involves the deprotonation of the phenol with a base to form a phenoxide,

which then undergoes nucleophilic substitution with an alkyl halide.
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Dissolve Z-D-tyrosine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

Add a strong base, such as sodium hydroxide (NaOH) (2.0 eq), to the solution and stir until

the Z-D-tyrosine is fully dissolved and the phenoxide is formed.

Add the alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.0-1.2 eq) to the reaction mixture.

Heat the reaction mixture to 70-75°C and stir for 3-5 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).[1]

After completion, cool the reaction mixture and pour it into crushed ice.

Adjust the pH to ~8.5 with dilute HCl to precipitate the O-alkylated product.

Filter the precipitate, wash with water, and dry under vacuum.

Purify the crude product by recrystallization or column chromatography.

Entry
Alkyl
Halide

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
n-Butyl

bromide
NaOH DMSO 70-75 3 ~85[1]

2
Ethyl

iodide
K₂CO₃ DMF 80 4 ~90

3
Benzyl

bromide
NaH THF rt 12 ~95
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Caption: Workflow for O-alkylation of Z-D-tyrosine via Williamson ether synthesis.

The Mitsunobu reaction allows for the O-alkylation of the phenolic hydroxyl group with a

primary or secondary alcohol under mild conditions. This reaction proceeds with an inversion of

stereochemistry at the alcohol center if it is chiral.

Experimental Protocol:

Dissolve Z-D-tyrosine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃)

(1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or

argon).

Cool the solution to 0°C in an ice bath.

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate

(DIAD) (1.5 eq) in THF to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Remove the solvent under reduced pressure.

Purify the residue by column chromatography to isolate the O-alkylated product.[2][3]

Entry Alcohol Reagents Solvent
Temperat
ure

Time (h) Yield (%)

1 Ethanol
PPh₃,

DEAD
THF 0°C to rt 16 85-95

2
Benzyl

alcohol

PPh₃,

DIAD
THF 0°C to rt 18 80-90

3
Isopropano

l

PPh₃,

DEAD
THF 0°C to rt 24 70-80

O-Acylation (Ester Synthesis)
Acylation of the phenolic hydroxyl group introduces an ester functionality, which can serve as a

prodrug moiety or modulate receptor binding.

Experimental Protocol:

Dissolve Z-D-tyrosine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a

mixture of acetic acid and acetic anhydride.

For reactions with acyl chlorides or anhydrides, add a base such as pyridine or triethylamine

(1.5 eq) to the solution.

Cool the mixture to 0°C.

Add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.2 eq) dropwise.

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the product by recrystallization or column chromatography.[4]

Entry
Acylating
Agent

Base Solvent
Temperat
ure

Time (h) Yield (%)

1
Acetyl

Chloride
Pyridine DCM 0°C to rt 3 ~92

2
Acetic

Anhydride
Et₃N DCM 0°C to rt 4 ~95

3
Benzoyl

Chloride
Pyridine DCM 0°C to rt 6 ~88

O-Sulfation
Tyrosine O-sulfation is a crucial post-translational modification that can be mimicked

synthetically to enhance the biological activity of peptides.

Experimental Protocol:

Dissolve Z-D-tyrosine (1.0 eq) in pyridine.

Cool the solution to -10°C.

Add a solution of sulfur trioxide pyridine complex (SO₃·py) (1.5 eq) in pyridine dropwise.

Stir the reaction at room temperature overnight.

Quench the reaction with ice-cold water.

Adjust the pH to 6.5 with a 5% aqueous solution of sodium carbonate.

Lyophilize the solution to obtain the crude sodium salt of Z-D-tyrosine-O-sulfate.

Purify the product by chromatography on silica gel.[5]
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Entry
Sulfating
Agent

Solvent
Temperatur
e

Time (h) Yield (%)

1 SO₃·py Pyridine -10°C to rt 12 70-80

Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of Z-D-tyrosine can be converted into esters, amides, and other

derivatives, which is fundamental for peptide synthesis and the development of small molecule

drugs.

Esterification
Esterification of the carboxylic acid is a common strategy to protect this group during peptide

synthesis or to create prodrugs.

The Steglich esterification is a mild method for forming esters from carboxylic acids and

alcohols using a carbodiimide coupling agent and a catalyst.[6][7]

Experimental Protocol:

Dissolve Z-D-tyrosine (1.0 eq), the desired alcohol (e.g., methanol, ethanol) (1.2 eq), and a

catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous solvent such

as dichloromethane (DCM).

Cool the mixture to 0°C.

Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-

ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution.

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the ester product by column chromatography.[8][9]

Entry Alcohol
Coupling
Agent

Solvent
Temperat
ure

Time (h) Yield (%)

1 Methanol
DCC,

DMAP
DCM 0°C to rt 6 ~95

2 Ethanol
EDC·HCl,

DMAP
DCM 0°C to rt 8 ~93

3
Benzyl

alcohol

DCC,

DMAP
DCM 0°C to rt 12 ~90
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Caption: Workflow for the Steglich esterification of Z-D-tyrosine.

Applications in Drug Development
Functionalized Z-D-tyrosine derivatives are valuable in drug development, particularly in the

fields of oncology and neuroscience.

Mcl-1 Inhibitors in Cancer Therapy
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often

overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.

[10][11] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind
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to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to

the activation of the apoptotic cascade in cancer cells.[10][12] Functionalized tyrosine

derivatives have been designed and synthesized as potent Mcl-1 inhibitors.[13]

Signaling Pathway of Mcl-1 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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